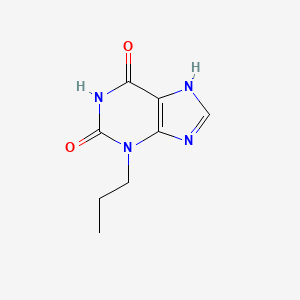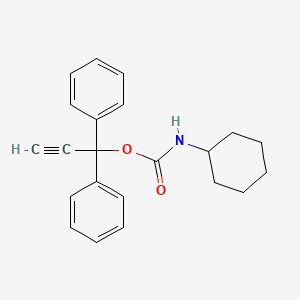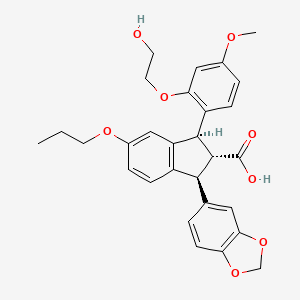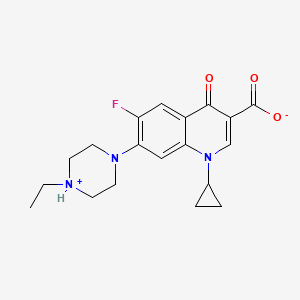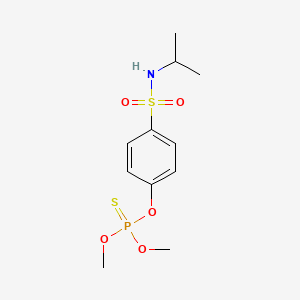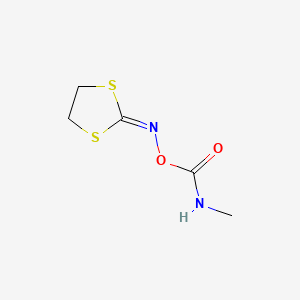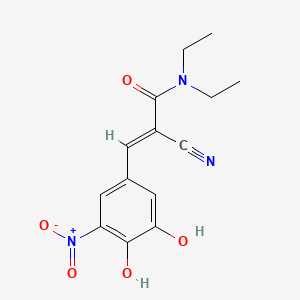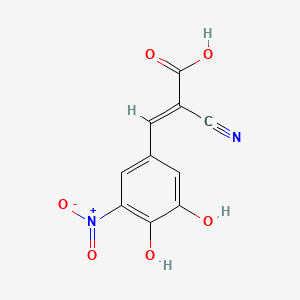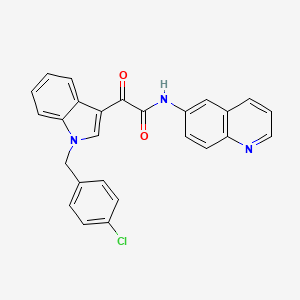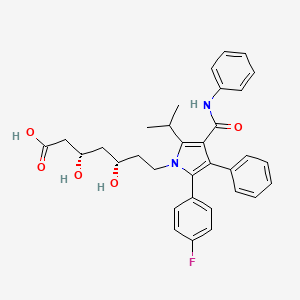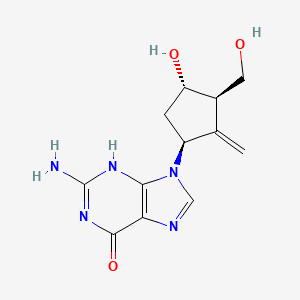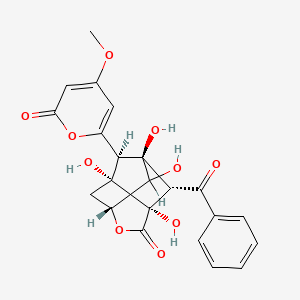
吉非贝齐
概述
描述
吉非贝齐是一种脂类调节剂,主要用于降低高脂血症患者的血清甘油三酯水平。 吉非贝齐通常用于对减肥、饮食、运动和其他药物治疗反应不佳的患者 .
作用机制
吉非贝齐通过激活过氧化物酶体增殖物激活受体α (PPARα) 来发挥作用。 这种激活导致脂类代谢发生改变,包括高密度脂蛋白 (HDL) 水平升高,低密度脂蛋白 (LDL) 水平降低,以及甘油三酯水平降低 . 涉及的分子靶标和途径包括脂蛋白脂肪酶的上调和载脂蛋白C-III的抑制 .
科学研究应用
吉非贝齐具有广泛的科学研究应用:
化学: 它用于脂类代谢的研究和脂类调节剂的开发.
生物学: 吉非贝齐用于研究脂类调节对细胞过程的影响.
医学: 它主要用于治疗高脂血症和降低冠心病风险.
工业: 吉非贝齐用于制药行业生产脂类调节药物.
生化分析
Biochemical Properties
Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism . This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB .
Cellular Effects
It also increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .
Molecular Mechanism
Together these actions decrease serum VLDL levels and increase HDL-cholesterol .
Temporal Effects in Laboratory Settings
Gemfibrozil alters lipid metabolism to treat patients with hyperlipidemia . The duration of action requires twice-daily dosing as the mean residence time of gemfibrozil is up to 9.6h in patients with chronic renal failure .
Dosage Effects in Animal Models
In chow-fed animals and those with hypertriglyceridemia induced by fructose administration or a high-fat diet, gemfibrozil reduces plasma triglyceride concentration . Total plasma cholesterol is usually unaffected by gemfibrozil in animals fed a normal chow diet but is reduced in those fed a high cholesterol diet .
Metabolic Pathways
Gemfibrozil activates PPARα, which alters lipid metabolism . This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB .
Transport and Distribution
The volume of distribution of gemfibrozil is estimated to be 0.8L/kg . Gemfibrozil is 99% protein-bound . It is 98.6% bound to serum albumin, 0.8% bound to erythrocytes, and 0.8% unbound . There is negligible binding to alpha-1-acid glycoprotein .
Subcellular Localization
Gemfibrozil has been detected in biosolids (the solids remaining after sewage treatment) at concentrations up to 2650 ng/g wet weight . This indicates that it survives the wastewater treatment process. It is also detected as an environmental persistent micropollutant in aquifers and in groundwaters in karstic areas .
准备方法
合成路线和反应条件
吉非贝齐的合成涉及几个关键步骤:
盐形成反应: 起始原料,2,5-二甲基苯酚和丙二酸二乙酯,在碱存在下进行盐形成反应.
亲核取代: 盐形成反应的产物与1,3-二溴丙烷发生亲核取代反应.
工业生产方法
吉非贝齐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺涉及易得的原料和经济高效的反应条件,使其适合工业生产 .
化学反应分析
反应类型
吉非贝齐会发生各种化学反应,包括:
还原: 还原反应可以改变吉非贝齐中的官能团,生成不同的衍生物.
取代: 亲核取代反应常用于吉非贝齐的合成.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢.
还原: 使用锂铝氢化物和硼氢化钠等还原剂.
取代: 碱金属和卤代化合物常用于取代反应.
主要产物
相似化合物的比较
吉非贝齐与其他纤维酸类药物类似,如氯贝丁酯和非诺贝特。 它具有独特的性质,使其与众不同:
类似化合物列表
- 氯贝丁酯
- 非诺贝特
- 阿托伐他汀
- 辛伐他汀
吉非贝齐独特的药效机制及其降低甘油三酯水平的疗效使其成为治疗高脂血症的宝贵化合物。
属性
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJJKBWTPKOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020652 | |
| Record name | Gemfibrozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gemfibrozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
159 °C at 0.02 mm Hg | |
| Record name | Gemfibrozil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemfibrozil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
2.78e-02 g/L | |
| Record name | Gemfibrozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action. | |
| Record name | Gemfibrozil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemfibrozil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from hexane | |
CAS No. |
25812-30-0 | |
| Record name | Gemfibrozil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25812-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemfibrozil [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemfibrozil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | gemfibrozil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gemfibrozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gemfibrozil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gemfibrozil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMFIBROZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gemfibrozil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gemfibrozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
58-61, 62 °C, 61 - 63 °C | |
| Record name | Gemfibrozil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemfibrozil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gemfibrozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gemfibrozil's primary mechanism of action in lowering lipid levels?
A1: Gemfibrozil's primary mechanism for lowering lipids involves increasing the activity of extrahepatic lipoprotein lipase (LPL). [] This enzyme plays a crucial role in breaking down triglycerides in lipoproteins like chylomicrons and very low-density lipoproteins (VLDL). Consequently, this leads to the conversion of VLDL to low-density lipoproteins (LDL) and subsequently to high-density lipoproteins (HDL). [] Gemfibrozil also inhibits the synthesis and increases the clearance of apolipoprotein B, which is responsible for carrying VLDL. []
Q2: How does Gemfibrozil affect HDL levels in the body?
A2: Gemfibrozil stimulates the synthesis of apolipoprotein AI (apo AI) and apolipoprotein AII (apo AII), the main protein components of HDL. This leads to an increase in plasma HDL cholesterol levels. [] Studies show a 27% increase in apo AI synthesis and a 34% increase in apo AII synthesis with gemfibrozil treatment. []
Q3: Does Gemfibrozil impact the size of HDL particles?
A3: Yes, gemfibrozil administration is associated with the appearance of smaller and denser HDL particles in the plasma. [] This alteration in HDL particle size and composition might influence their functionality and contribute to the drug's overall lipid-lowering effects. []
Q4: What is the molecular formula and weight of Gemfibrozil?
A4: The molecular formula for Gemfibrozil is C15H22O3, and its molecular weight is 250.33 g/mol. []
Q5: Has molecular modeling been used to understand the interaction between Gemfibrozil's metabolite and CYP2C8?
A5: Yes, molecular modeling studies of Gemfibrozil acyl-β-glucuronide within the CYP2C8 active site suggest that the ortho-methyl position on the Gemfibrozil moiety is the likely site of covalent binding to the heme group. [] This covalent interaction is thought to contribute to the mechanism-based inhibition of CYP2C8 by Gemfibrozil acyl-β-glucuronide.
Q6: How is Gemfibrozil primarily metabolized and eliminated from the body?
A7: Gemfibrozil undergoes extensive metabolism in the liver, primarily through glucuronidation. [, , ] This process involves the addition of glucuronic acid to Gemfibrozil, forming Gemfibrozil acyl-β-glucuronide, which is then excreted from the body. [, , ]
Q7: Does co-administration of Gemfibrozil with other drugs affect its pharmacokinetics?
A8: Yes, co-administration of Gemfibrozil with certain drugs can significantly alter its pharmacokinetic profile. For example, the presence of lopinavir-ritonavir, a combination therapy for HIV, was found to decrease Gemfibrozil concentrations significantly. [] This interaction is attributed to reduced Gemfibrozil absorption when administered alongside lopinavir-ritonavir. [] Conversely, Gemfibrozil administration alongside ezetimibe doesn't appear to significantly impact the pharmacokinetics of either drug in a clinically relevant manner. []
Q8: Does Gemfibrozil's metabolite, Gemfibrozil 1-O-β-glucuronide, have any notable pharmacological activity?
A9: Yes, Gemfibrozil 1-O-β-glucuronide (gemfibrozil glucuronide) demonstrates potent, metabolism-dependent inhibition of the cytochrome P450 enzyme CYP2C8. [] This inhibition is noteworthy as it can lead to drug-drug interactions, particularly with medications metabolized by CYP2C8. []
Q9: Are there species-related differences in the exposure to Gemfibrozil 1-O-β-glucuronide?
A10: Yes, a significant difference exists in the relative exposure to Gemfibrozil 1-O-β-glucuronide between humans and mice. Studies show the molar ratio of Gemfibrozil 1-O-β-glucuronide to Gemfibrozil in mice is substantially higher than in humans. [] This disparity highlights potential limitations in extrapolating findings from mouse models to humans when evaluating drug-drug interaction risks associated with Gemfibrozil 1-O-β-glucuronide. []
Q10: How does Gemfibrozil affect dopaminergic neurons in the context of Parkinson's disease?
A11: Studies utilizing a mouse model of Parkinson's disease demonstrated that Gemfibrozil protected tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta and TH fibers in the striatum following MPTP-induced toxicity. [] This neuroprotective effect was accompanied by the normalization of striatal neurotransmitters and improvement in locomotor activities. []
Q11: What role does PPARα play in the neuroprotective effects of Gemfibrozil?
A12: The neuroprotective effects of Gemfibrozil are attributed to its activation of Peroxisome Proliferator-Activated Receptor α (PPARα). [] This conclusion stems from the observation that Gemfibrozil's ability to protect nigrostriatal pathways and improve locomotor function in MPTP-treated mice was absent in PPARα knockout mice. [] Further investigation revealed that Gemfibrozil stimulated the transcription of the Glial cell line-derived neurotrophic factor (GDNF) gene in astrocytes via PPARα. [] This finding is crucial as GDNF plays a vital role in neuronal survival and protection against neurotoxicity.
Q12: Can Gemfibrozil ameliorate the progression of Juvenile Neuronal Ceroid Lipofuscinosis (JNCL)?
A13: Research using a mouse model of JNCL (Cln3Δex7/8 mice) suggests that Gemfibrozil treatment may have therapeutic benefits. [] It was observed that oral Gemfibrozil administration reduced both microglial and astroglial activation, attenuated neuroinflammation, and restored levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. [] Furthermore, Gemfibrozil treatment led to a decrease in the accumulation of Subunit c of Mitochondrial ATP Synthase (SCMAS), a key component of the storage material in JNCL, within the somatosensory barrel field (SBF) cortex. []
Q13: How does Gemfibrozil interact with TFEB in the context of JNCL?
A14: Studies indicate that Gemfibrozil stimulates the recruitment of PPARα to the TFEB gene promoter in vivo within the SBF cortex of Cln3ΔJNCL mice. [] This interaction is significant as it suggests that Gemfibrozil, through its activation of PPARα, enhances the transcription of TFEB, potentially contributing to the observed improvements in lysosomal biogenesis and reduction of storage material accumulation. [] Further supporting this, JNCL pathology was exacerbated in Cln3ΔJNCL mice lacking PPARα (Cln3ΔJNCLΔPPARα), and Gemfibrozil treatment failed to alleviate the disease progression in these mice. []
Q14: Does Gemfibrozil offer any benefits in a rat model of ethanol-induced hyperlipidemia?
A15: Studies using rats with ethanol-induced hyperlipidemia showed that Gemfibrozil effectively counteracted the adverse effects of ethanol on lipid metabolism. Gemfibrozil administration successfully reduced elevated levels of liver total lipids, serum total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides. [] Furthermore, Gemfibrozil treatment increased serum HDL-cholesterol levels, which were lowered due to ethanol exposure. [] These findings suggest that Gemfibrozil can be a potential therapeutic option for managing alcohol-induced hyperlipidemia.
Q15: How does Gemfibrozil compare to leptin in treating ethanol-induced hyperlipidemia in rats?
A16: While both Gemfibrozil and leptin demonstrate efficacy in mitigating ethanol-induced hyperlipidemia in rats, they exhibit distinct effects on body weight and glucose regulation. [] Leptin administration led to a significant reduction in body weight and fasting serum glucose levels while elevating serum HDL-cholesterol. [] Conversely, Gemfibrozil treatment did not significantly impact body weight or fasting glucose but significantly decreased LDL-cholesterol levels. [] This difference highlights the complex interplay of metabolic pathways and the potential for tailored therapeutic approaches.
Q16: What analytical techniques were used to study Gemfibrozil and its metabolites?
A17: A variety of analytical techniques were employed to study Gemfibrozil and its metabolites. These include high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], gas chromatography-mass spectrometry (GC-MS), electrochemiluminescence (ECL) [], enzyme-linked immunosorbent assay (ELISA), spectrophotometry [], polymerase chain reaction (PCR) [, ], western blot [], and gradient gel electrophoresis. []
Q17: How persistent is Gemfibrozil in the environment, and what are the potential implications?
A18: Gemfibrozil has been detected in wastewater influent and effluent, indicating its incomplete removal during wastewater treatment processes. [] Studies have shown its presence in groundwater below land application sites receiving treated wastewater effluent, highlighting its potential for environmental persistence and migration. [] The sorption capacity of Gemfibrozil varies depending on the soil type, with higher organic carbon content generally leading to increased sorption. [] Under aerobic conditions, Gemfibrozil exhibits moderate degradation rates in soil, with half-lives ranging from 17.8 to 20.6 days. []
Q18: What strategies can be employed to improve the dissolution and bioavailability of Gemfibrozil?
A19: One effective strategy involves formulating Gemfibrozil as solid dispersions using polymers like hydroxypropyl methylcellulose (HPMC). [] Studies demonstrate that incorporating Gemfibrozil into HPMC-based solid dispersions significantly enhances its dissolution rate compared to pure Gemfibrozil or corresponding physical mixtures. [] This improvement in dissolution translates to better bioavailability, making it a promising approach to optimize Gemfibrozil's therapeutic efficacy. []
Q19: Does Gemfibrozil interact with drug transporters, and if so, what are the implications?
A20: Yes, Gemfibrozil and its 1-O-β-glucuronide metabolite can inhibit the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter responsible for the hepatic uptake of various drugs. [] This inhibition can potentially lead to increased plasma concentrations of co-administered drugs that are substrates of OATP1B1. []
Q20: How does Gemfibrozil compare to pravastatin in their effects on plasma lipoproteins?
A23: Comparing the effects of Gemfibrozil and pravastatin, a HMG-CoA reductase inhibitor, reveals distinct mechanisms of action on lipoprotein metabolism. [] Pravastatin demonstrates superior efficacy in lowering total and LDL cholesterol levels compared to Gemfibrozil. [] Conversely, Gemfibrozil shows a greater reduction in triglyceride levels and a more significant increase in HDL cholesterol compared to pravastatin. [] Furthermore, Gemfibrozil treatment leads to a decrease in LDL particle size, while pravastatin does not induce this change. [] This comparative analysis underscores the importance of individualized treatment strategies based on specific lipid profiles and therapeutic goals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
